molecular formula C16H10F3N5O B14961908 8-methyl-7-[3-(trifluoromethyl)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

8-methyl-7-[3-(trifluoromethyl)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B14961908
M. Wt: 345.28 g/mol
InChI Key: SABIJXLRTGGEMA-UHFFFAOYSA-N
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Description

8-methyl-7-[3-(trifluoromethyl)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a high-purity chemical compound offered for research and development purposes. This molecule features a complex fused heterocyclic system based on the 1,2,4-triazolo[1,5-a]pyrimidine scaffold, a structure recognized for its significant versatility in medicinal chemistry . Compounds based on this core structure are isoelectronic with purines and have been extensively investigated as potential bioisosteric replacements for purine rings in drug discovery, particularly in the design of kinase inhibitors . The specific research applications of this analog are derived from its structural class. The 1,2,4-triazolo[1,5-a]pyrimidine scaffold is known to exhibit notable metal-chelating properties, which can be exploited in the development of candidate therapeutic agents . Furthermore, closely related triazolopyrimidine derivatives have demonstrated potent biological activity as adenosine receptor antagonists, specifically targeting the A2A receptor, which is a validated target for neurological conditions such as Parkinson's disease . Other derivatives of this scaffold have been developed as potent and selective inhibitors of phosphodiesterase 2 (PDE2), indicating the potential for applications in central nervous system research . This product is intended for research use by qualified laboratory professionals only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct appropriate safety assessments and handle the compound in accordance with all applicable local and international regulations.

Properties

Molecular Formula

C16H10F3N5O

Molecular Weight

345.28 g/mol

IUPAC Name

12-methyl-11-[3-(trifluoromethyl)phenyl]-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C16H10F3N5O/c1-9-5-13-12(7-20-15-21-8-22-24(13)15)14(25)23(9)11-4-2-3-10(6-11)16(17,18)19/h2-8H,1H3

InChI Key

SABIJXLRTGGEMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=NC3=NC=NN23)C(=O)N1C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of β-Keto Esters

The foundational step involves preparing β-keto esters (1a–n) from ethyl acetoacetate and halogenated alkanes (2f–h, j, k) or benzyl bromide (2n) . For the target compound, ethyl 3-(3-(trifluoromethyl)phenyl)acetoacetate is synthesized by reacting ethyl acetoacetate with 3-(trifluoromethyl)benzyl bromide under reflux conditions.

Benzylation and Cyclization

Benzylation of the β-keto ester with methyl-substituted benzyl bromides (3a–v) yields intermediates (4aa–ev) . Cyclization with 3,5-diaminotriazole (5c) in the ionic liquid BMIM-PF6 under microwave irradiation (200°C) forms the triazolopyrimidinone core (6) . Introducing the methyl group at position 8 is achieved using p-toluenesulfonic acid monohydrate.

Key Data:

Step Reagents/Conditions Yield (%)
Benzylation R1-substituted benzyl bromides, reflux 8–97
Cyclization BMIM-PF6, microwave, 200°C 4–83

Palladium-Catalyzed Hydrogenation Approach

Hydrogenation of Cinnamic Acid Derivatives

This method adapts the synthesis of 3-(3-trifluoromethyl)propionic acid. m-Trifluoromethylcinnamic acid is hydrogenated using 10% Pd/C in methanol or tetrahydrofuran (THF) under 0.27 MPa H2 pressure. The resulting propionic acid derivative is coupled with aminotriazole via a cyclocondensation reaction.

Cyclocondensation and Methylation

The cyclocondensation step employs acetic acid under reflux to form the triazolopyrimidinone scaffold. Methylation at position 8 is achieved using dimethyl sulfate in the presence of potassium hydroxide.

Key Data:

Step Catalyst/Solvent Time (h) Yield (%)
Hydrogenation Pd/C, MeOH/THF 12–24 83–99
Cyclocondensation AcOH, reflux 1–3 55–94

Multi-Component Condensation Strategy

Four-Component Reaction

A green chemistry approach uses 3,5-diaminotriazole, 2,2,6-trimethyl-4H-1,3-dioxin-4-one, 3-(trifluoromethyl)benzaldehyde, and methyl acetoacetate in water with p-TsOH as a catalyst. This one-pot method generates the pyrido-triazolo-pyrimidinone core with simultaneous introduction of the trifluoromethylphenyl and methyl groups.

Purification and Optimization

Recrystallization from ethanol/water mixtures yields the pure product. Microwave assistance reduces reaction time from 4 h to 30 minutes.

Key Data:

Component Catalyst Solvent Yield (%)
3,5-Diaminotriazole p-TsOH H2O 81–91

Solid-Phase Synthesis for High Throughput

Resin-Bound Intermediate Synthesis

Wang resin-functionalized β-keto esters undergo benzylation with 3-(trifluoromethyl)benzyl bromide. Cyclization with immobilized aminotriazole and cleavage with TFA/CH2Cl2 yields the target compound.

Advantages and Limitations

This method offers rapid purification but requires specialized equipment. Yields are moderate (50–65%).

Comparative Analysis of Methods

Method Advantages Limitations Yield Range (%)
Three-Step Synthesis High regioselectivity, scalable Long reaction times 4–83
Palladium Catalysis High purity, mild conditions Costly catalyst 55–99
Multi-Component Eco-friendly, one-pot Optimization required 81–91
Solid-Phase High throughput Specialized resin needed 50–65

Chemical Reactions Analysis

Core Formation

  • Pyrido-triazolo-pyrimidine scaffold : Synthesis typically involves cyclization reactions between precursors such as pyridines, aldehydes, and amines. For example, one-pot multicomponent reactions under ambient conditions (e.g., room temperature, 10–16 hours) have been reported for similar dipyrimidine systems .

  • Trifluoromethyl group introduction : The CF₃ group at the phenyl position may be incorporated via nucleophilic aromatic substitution or coupling reactions, leveraging the electron-withdrawing nature of trifluoromethyl moieties.

Functionalization

  • Methylation at position 8 : Alkylation using methylating agents (e.g., methyl iodide) under basic conditions (e.g., NaH, DMF) could install the methyl group.

  • Purification : Scalable methods like continuous flow reactors or chromatography may be employed for industrial-scale production.

Cyclization Reactions

Reaction TypeConditionsOutcome
[3+2] CycloadditionCopper(I) catalyst, room temperatureTriazole ring formation
CondensationHeat/reflux (e.g., ethanol/DMSO)Pyrimidine ring closure

Functional Group Modifications

ReactionReagents/ConditionsPurpose
AlkylationCH₃I, NaH, DMFInstall methyl group at position 8
FluorinationCF₃I or CF₃-substituted precursorsIntroduce trifluoromethyl group

Functional Group Interactions

  • Trifluoromethyl (CF₃) : Electron-withdrawing, activates adjacent positions for substitution.

  • Methyl group : Electron-donating, stabilizes intermediates during synthesis.

  • Pyrido-triazolo-pyrimidine core : Conjugated nitrogen atoms influence redox behavior and stability.

Potential Reaction Pathways

  • Nucleophilic Aromatic Substitution : CF₃-substituted phenyl ring may undergo substitution at activated positions.

  • Electrophilic Attack : Pyrimidine rings could react with electrophiles (e.g., halogens) under acidic conditions.

  • Redox Reactions : Oxidizing agents (e.g., KMnO₄) or reducing agents (e.g., NaBH₄) may modify the core structure.

Comparative Analysis with Related Compounds

CompoundStructural DifferenceReactivity Implications
7-[3-(Trifluoromethyl)phenyl]pyrido[3,4-e] triazolo[1,5-a]pyrimidin-6(7H)-oneLacks methyl group at position 8Reduced lipophilicity, altered solubility
6-Methyl-7-(phenyl)pyrido[3,4-e] triazolo[1,5-a]pyrimidin-5(6H)-oneDifferent substitution patternVarying regioselectivity in reactions

Research Findings and Mechanistic Insights

  • Cyclization Efficiency : One-pot multicomponent reactions achieve yields of 57–93% for analogous dipyrimidines under ambient conditions .

  • Kinase Inhibition : The compound’s CDK2 inhibitory activity suggests interactions with enzyme active sites, influenced by its trifluoromethyl and methyl substituents.

  • Solubility and Bioavailability : The trifluoromethyl group enhances lipophilicity, while the pyrido-triazolo-pyrimidine core modulates solubility for biological applications.

Scientific Research Applications

Scientific Research Applications of 8-methyl-7-[3-(trifluoromethyl)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

This compound is a complex heterocyclic compound with significant interest in medicinal chemistry. This compound has several applications in scientific research, including chemistry, biology, medicine, and industry.

Chemistry

This compound serves as a valuable scaffold for creating new chemical entities with potential therapeutic uses.

Biology

The compound is used in studies to understand the role of CDK2 in cell cycle regulation and its potential as a target for cancer therapy.

Medicine

Due to its CDK2 inhibitory activity, this compound is being researched for potential use in cancer treatment, specifically targeting tumor cells selectively. By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the CDK2/cyclin A2 complex, essential for the transition from the G1 to the S phase of the cell cycle.

Industry

The compound’s unique structure makes it a candidate for developing new pharmaceuticals and agrochemicals.

Mechanism of Action

The primary mechanism of action of 8-methyl-7-[3-(trifluoromethyl)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves the inhibition of CDK2. CDK2 is a crucial enzyme that regulates the cell cycle by phosphorylating target proteins. By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the CDK2/cyclin A2 complex, which is essential for the transition from the G1 to the S phase of the cell cycle .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their properties:

Compound Name / ID Substituents (Position) Molecular Formula Molecular Weight Biological Activity Key Reference
Target Compound 8-Me, 7-[3-(CF₃)Ph] Not explicitly provided ~350–370 g/mol* Inferred anticancer potential
Y021-7251 7-(4-NO₂Ph) C₁₄H₈N₆O₃ 308.25 g/mol Unknown
7-[2-(CF₃)Ph] variant 7-[2-(CF₃)Ph] Not provided ~350–370 g/mol* Unknown
Compound C1 8-NH₂, 7-(CCl₃), 1-Ph C₁₅H₁₀Cl₃N₇O 418.64 g/mol Corrosion inhibition
Anticancer lead 5-(CF₃CH₂NH), 6-(o-F₂Ph) C₁₉H₁₅F₅N₆O 462.36 g/mol Tubulin polymerization promoter
7-(2-Furylmethyl) analog 7-(furan-2-ylmethyl), 2-(3-pyridyl) C₁₉H₁₃N₇O₂ 379.36 g/mol Undisclosed

*Estimated based on structural similarity.

Key Observations:

Substituent Position Effects: The meta-CF₃ group in the target compound contrasts with the para-NO₂ (Y021-7251) and ortho-CF₃ (7-[2-(CF₃)Ph] variant) substituents in analogs. Positional differences significantly impact electronic and steric profiles, which may alter target binding . Anticancer leads from require fluoro substituents ortho to the core for optimal activity, whereas the target’s meta-CF₃ may offer distinct interactions .

Biological Activity: The trifluoroethylamino and fluoro-phenyl groups in ’s compounds are critical for tubulin inhibition. The target’s CF₃ group may mimic these electronic effects but with altered steric constraints . Compound C1 () demonstrates corrosion inhibition, highlighting the scaffold’s versatility beyond pharmacology .

Synthetic Routes: Triazolopyrimidinones are typically synthesized via cyclocondensation of diamino-triazoles with ketones or esters. uses BMIM-PF6 ionic liquid for efficient synthesis, while employs KHSO₄ under ultrasound for pyrazolo-pyrimidinones .

Pharmacological and Computational Insights

  • Anticancer Mechanism : ’s triazolopyrimidines inhibit vinca alkaloid binding to tubulin, a mechanism distinct from taxanes. The target’s CF₃ group may enhance hydrophobic interactions with tubulin’s binding pockets .
  • Quantum Chemical Parameters : Compounds like C1 () exhibit optimized frontier molecular orbitals (HOMO-LUMO gaps), suggesting that the target’s CF₃ group could further modulate reactivity and stability .

Q & A

Q. Example Workflow :

DFT Optimization : Calculate ligand-protein interaction energies (B3LYP/6-31G*) .

MD Simulations : Run 100-ns trajectories to assess stability of predicted binding poses .

ITC Validation : Discrepancies >10% suggest missing solvation/entropic factors .

Advanced: How to optimize multi-step synthesis using design of experiments (DoE)?

Methodological Answer:

Factor Screening : Identify critical variables (e.g., solvent polarity, temperature, catalyst loading) via Plackett-Burman design .

Response Surface Methodology (RSM) :

  • Central composite design (CCD) to model interactions between temperature (X₁) and catalyst (X₂) .
  • Optimize for yield (Y₁) and purity (Y₂) using desirability functions .

Case Study :

  • For cyclization steps, a 10°C increase (from 120°C to 130°C) improved yield by 15% but reduced purity by 5% .
  • Trade-offs resolved via RSM-derived Pareto fronts .

Advanced: What in silico methods predict metabolic stability of derivatives?

Methodological Answer:

Metabolite Identification : Use software (e.g., MetaSite) to predict CYP450-mediated oxidation sites, focusing on the CF₃ group and pyrimidine ring .

QSAR Models : Train on datasets of triazolopyrimidine half-lives in microsomal assays (R² >0.7) .

ADMET Prediction :

  • LogP: Optimal range 2.5-3.5 for blood-brain barrier penetration .
  • Plasma protein binding: <90% to avoid sequestration .

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